molecular formula C31H30FN3O2 B303807 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303807
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: PKKHMCPDQSLQQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as DMFQ or TAK-285. It is a potent and selective inhibitor of the HER2 kinase, which is a protein that is often overexpressed in breast cancer cells. DMFQ has shown promising results in preclinical studies and is currently being investigated as a potential treatment for HER2-positive breast cancer.

Wirkmechanismus

DMFQ works by inhibiting the activity of the HER2 kinase, which is overexpressed in many types of cancer cells. HER2 is a member of the ErbB family of receptor tyrosine kinases, which play a key role in cell growth and survival. By inhibiting the activity of HER2, DMFQ can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMFQ has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in HER2-positive breast cancer cells. DMFQ has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis. In addition, DMFQ can enhance the activity of other chemotherapeutic agents, such as paclitaxel.

Vorteile Und Einschränkungen Für Laborexperimente

DMFQ has several advantages for use in lab experiments. It is a highly selective inhibitor of the HER2 kinase, which means that it has minimal off-target effects. DMFQ is also relatively stable and can be easily synthesized in the lab. However, DMFQ has some limitations for use in lab experiments. It is a highly potent inhibitor of HER2, which means that it can be toxic to normal cells at high concentrations. DMFQ also has poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on DMFQ. One potential direction is to investigate the use of DMFQ in combination with other chemotherapeutic agents, such as paclitaxel or trastuzumab. Another direction is to explore the use of DMFQ in other types of cancer, such as gastric cancer or non-small cell lung cancer. Additionally, there is a need to develop more effective formulations of DMFQ that can improve its solubility and reduce its toxicity to normal cells.

Synthesemethoden

The synthesis of DMFQ involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form DMFQ. The synthesis of DMFQ is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

DMFQ has been extensively studied in preclinical models of breast cancer. It has shown potent antitumor activity against HER2-positive breast cancer cells both in vitro and in vivo. DMFQ has also been shown to inhibit the growth of breast cancer cells that are resistant to other HER2-targeted therapies. In addition to breast cancer, DMFQ has also been investigated as a potential treatment for other types of cancer, including gastric cancer and non-small cell lung cancer.

Eigenschaften

Produktname

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C31H30FN3O2

Molekulargewicht

495.6 g/mol

IUPAC-Name

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H30FN3O2/c1-19-28(31(37)34-24-11-7-10-23(32)18-24)29(21-12-14-25(15-13-21)35(2)3)30-26(33-19)16-22(17-27(30)36)20-8-5-4-6-9-20/h4-15,18,22,29,33H,16-17H2,1-3H3,(H,34,37)

InChI-Schlüssel

PKKHMCPDQSLQQU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.